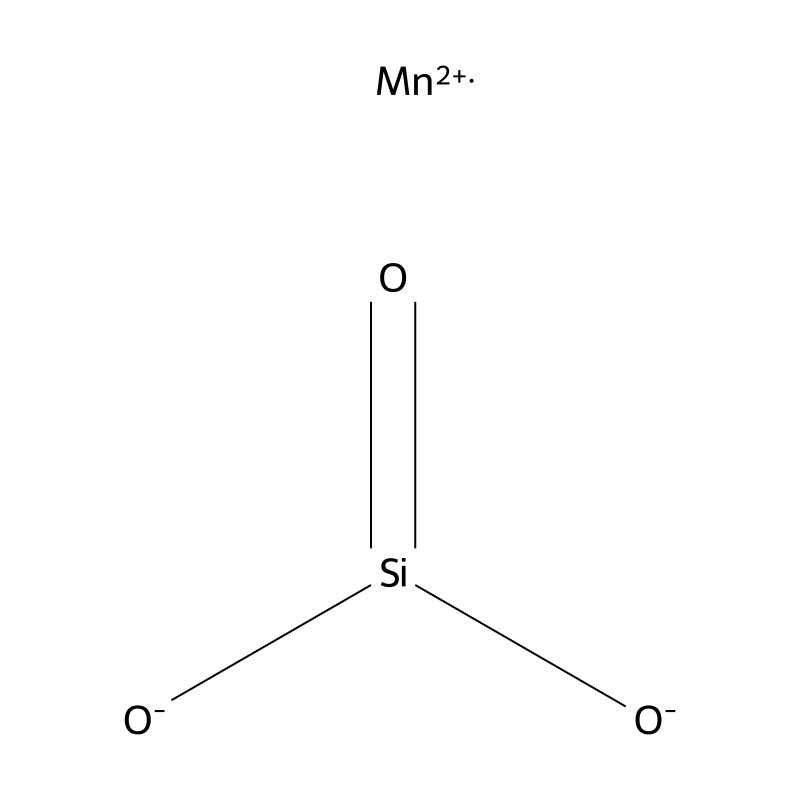

Manganese silicate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

High Theoretical Capacity

Manganese silicate possesses a theoretical capacity for lithium storage that is higher than commonly used graphite anodes in LIBs []. This suggests it could potentially hold more charge, leading to batteries with longer lifespans.

Improved Stability

Manganese silicate exhibits good structural stability during charge and discharge cycles, which is crucial for maintaining battery performance over time [].

Accommodating Sodium-ions

Research also suggests that manganese silicate can be a suitable anode material for SIBs. SIBs are an alternative to LIBs that utilize sodium ions instead of lithium ions. Sodium is a more abundant element, making SIBs potentially more cost-effective [].

Manganese silicate is an inorganic compound composed of manganese, silicon, and oxygen, typically represented by the formula . This compound occurs naturally as a mineral known as spessartine, which is part of the garnet group. Manganese silicate exhibits a variety of colors, ranging from yellow to reddish-brown, depending on the presence of impurities and its crystal structure. The compound is characterized by its high melting point and stability under various environmental conditions, making it useful in several industrial applications.

- Reduction of Manganese Oxide: In the presence of carbon, manganese oxide can be reduced to manganese metal:

- Formation of Manganese Silicate: Manganese silicate can be synthesized from manganese oxide and silica:

- Reactions in Ferromanganese Production: During the production of ferromanganese alloys, manganese silicate forms as a slag component, influencing the yield of manganese and silicon in the final alloy:

.

Manganese silicate can be synthesized through various methods:

- Solid-State Reaction: This involves mixing manganese oxide and silica powder at high temperatures to form manganese silicate.

- Sol-Gel Process: A more controlled method where silica sol is mixed with manganese salts (such as manganese nitrate), followed by heat treatment to produce manganese silicate.

- Hydrothermal Synthesis: This method uses high-pressure steam conditions to facilitate the reaction between manganese and silica sources, yielding well-crystallized manganese silicate .

- Chemical Vapor Deposition: A technique used to create thin films of manganese silicate for applications in electronics and catalysis .

Research has focused on the interactions of manganese silicate with other materials in various contexts:

- Metal-Slag Interactions: Studies have examined how manganese silicate interacts with molten metal during steel production, affecting the quality of the final product .

- Catalytic Behavior: Investigations into how doping manganese silicate with other elements (e.g., tungsten) enhances its catalytic properties for oxygen evolution reactions .

| Compound | Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Manganese Dioxide | Commonly used in batteries and as a pigment | Higher oxidation state than silicates | |

| Silicon Dioxide | Widely used in glass and ceramics | Purely silicon-based without manganese | |

| Manganese Oxide | Used in fertilizers and as a pigment | Lower silicon content | |

| Manganese Phosphate | Used in fertilizers | Contains phosphorus instead of silicon |

Manganese silicate's unique combination of silicon and manganese contributes to its distinctive properties and applications compared to these similar compounds. Its role as both a structural material and a catalyst highlights its versatility across different fields .

Manganese silicate compounds are characterized by their diverse chemical formulations, with the two primary categories being orthosilicates and metasilicates. The orthosilicate form, manganese-two-silicon-oxygen-four, represents the most thermodynamically stable configuration under standard conditions. This compound has a molar mass of 201.959 grams per mole and exhibits a melting point of 1327 degrees Celsius. The standard molar enthalpy of formation reaches negative 1730.5 kilojoules per mole, while the standard molar Gibbs energy of formation equals negative 1632.1 kilojoules per mole.

The metasilicate form, manganese-silicon-oxygen-three, demonstrates different thermodynamic properties and structural characteristics. This compound crystallizes in multiple polymorphic forms, including rhodonite and pyroxmangite, each representing distinct pressure and temperature stability fields. The formation energy calculations indicate that manganese-silicon-oxygen-three has a formation energy of negative 2.714 electron volts per atom, with a hull distance of 0.002 electron volts per atom.

Crystal Structures and Polymorphic Forms

The structural diversity of manganese silicate compounds reflects their complex phase relationships and formation conditions. Manganese-two-silicon-oxygen-four adopts the olivine structure, specifically known as tephroite in its natural mineral form. This orthorhombic crystal system features isolated silicon-oxygen-four tetrahedra connected through manganese cations occupying octahedral coordination sites. The space group classification is Pbnm with lattice parameters of a equals 4.90 angstroms, b equals 10.60 angstroms, and c equals 6.26 angstroms.

Manganese-silicon-oxygen-three exhibits remarkable polymorphism, with multiple structural variants identified through crystallographic studies. The triclinic rhodonite structure represents the low-pressure form, characterized by chains of silicon-oxygen tetrahedra linked through manganese cations in distorted octahedral coordination. Under higher pressure conditions, the pyroxmangite polymorph becomes stable, featuring a different arrangement of the silicate chains with a repeat unit of seven tetrahedra compared to rhodonite's five-tetrahedra repeat unit.

Physical and Thermal Properties

The physical properties of manganese silicate compounds vary significantly depending on their specific crystal structure and chemical composition. Tephroite, the manganese-two-silicon-oxygen-four mineral, exhibits a density ranging from 3.87 to 4.12 grams per cubic centimeter, with a calculated density of 4.15 grams per cubic centimeter. The mineral demonstrates a hardness of 6 on the Mohs scale and displays colors ranging from olive-green to brown, reflecting the presence of manganese-two-plus cations.

Thermal properties include specific heat capacity values and temperature-dependent phase transitions. The molar heat capacity at constant pressure for manganese-two-silicon-oxygen-four equals 129.9 joules per mole per Kelvin at 298.15 Kelvin. Magnetic properties include a Neel temperature of 50 Kelvin, indicating antiferromagnetic ordering at low temperatures.

| Property | Manganese-Two-Silicon-Oxygen-Four | Manganese-Silicon-Oxygen-Three |

|---|---|---|

| Density (g/cm³) | 4.15 | 3.67 |

| Melting Point (°C) | 1327 | Variable |

| Crystal System | Orthorhombic | Triclinic/Monoclinic |

| Space Group | Pbnm | P-1, P21/c |

| Formation Energy (eV/atom) | Not specified | -2.714 |

Synthesis Methods and Formation Mechanisms

Synthetic preparation of manganese silicate compounds employs various high-temperature solid-state reactions and solution-based methods. Traditional synthesis involves heating stoichiometric mixtures of manganese oxide and silicon dioxide at temperatures between 1200 and 1600 degrees Celsius. The synthesis of manganese-two-silicon-oxygen-four typically requires controlled atmospheric conditions to maintain the manganese-two-plus oxidation state, often utilizing carbon monoxide and carbon dioxide gas mixtures.

Recent research has developed innovative synthesis approaches, including water-boiling treatments for producing amorphous manganese silicate materials. This method involves heating mixtures of sodium silicate nonahydrate and manganese chloride tetrahydrate in boiling water, resulting in amorphous products that maintain their structural characteristics even after carbon coating at 700 degrees Celsius. Another approach utilizes natural clay minerals like magadiite as silicon sources, enabling the formation of manganese silicate nanosheets with controlled morphology.

High-Pressure Behavior and Phase Transitions

High-pressure studies reveal complex phase transformation sequences in manganese silicate systems. Manganese-silicon-oxygen-three undergoes multiple structural transitions with increasing pressure, progressing from rhodonite to pyroxmangite, then to clinopyroxene, and finally to tetragonal garnet structures. The rhodonite-clinopyroxene transition occurs with an enthalpy change of 520 plus or minus 490 calories per mole, while the clinopyroxene-garnet transition involves an enthalpy change of 8,270 plus or minus 590 calories per mole.

Pressure-induced amorphization represents a significant phenomenon observed in manganese-two-silicon-oxygen-four under extreme conditions. The amorphization process begins at approximately 15 to 20 gigapascals, characterized by the gradual loss of long-range crystalline order while maintaining local structural motifs. This behavior contrasts with other olivine end-members and reflects the unique bonding characteristics of manganese cations within the silicate framework.

Research Applications and Technological Relevance

Contemporary research emphasizes the application of manganese silicate compounds in advanced materials science and electrochemical systems. Amorphous manganese silicate materials demonstrate promising performance as anode materials for lithium-ion batteries, exhibiting excellent rate capability and long-term cycling stability. Carbon-coated manganese silicate nanoparticles show specific capacitances exceeding 500 farads per gram, making them suitable for supercapacitor applications.

Hollow manganese silicate nanostructures represent another frontier in materials research, with applications in catalytic systems for organic dye degradation. These hierarchical structures, featuring nanobubbles within microbubbles, provide high surface areas and enhanced mass transport properties. The synthesis of metal-doped manganese silicate derivatives extends the potential applications to include rare earth element incorporation for specialized optical and magnetic applications.

UNII

Other CAS

7759-00-4